molecular formula C16H16N2O4 B14865899 Methyl 5-(benzyloxy)-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Methyl 5-(benzyloxy)-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B14865899
M. Wt: 300.31 g/mol
InChI Key: YALYTHGJKOJADW-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a cyclopropyl group, and a dihydropyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidine Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidine core.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the dihydropyrimidine intermediate.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or cyclopropyl groups, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and suitable solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-(benzyloxy)-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, which are valuable in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(benzyloxy)-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a benzyloxy group and a cyclopropyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

methyl 2-cyclopropyl-6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C16H16N2O4/c1-21-16(20)12-13(22-9-10-5-3-2-4-6-10)15(19)18-14(17-12)11-7-8-11/h2-6,11H,7-9H2,1H3,(H,17,18,19)

InChI Key

YALYTHGJKOJADW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=N1)C2CC2)OCC3=CC=CC=C3

Origin of Product

United States

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